molecular formula C12H15Cl2N3O3 B14674701 N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide CAS No. 40478-21-5

N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide

Cat. No.: B14674701
CAS No.: 40478-21-5
M. Wt: 320.17 g/mol
InChI Key: FOORLMPKLAVLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of bis(2-chloroethyl)amino and nitrobenzamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with bis(2-chloroethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 3-nitrobenzoyl chloride and bis(2-chloroethyl)amine.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction.

    Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as column chromatography enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitro group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different nucleophiles replacing the chlorine atoms.

    Reduction Reactions: The major product is the corresponding amine derivative.

    Oxidation Reactions: Products include various oxidized forms of the nitro group, such as nitroso or hydroxylamine derivatives.

Scientific Research Applications

N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical tool for modifying proteins and nucleic acids.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which can alkylate the N7 position of guanine bases in DNA. This leads to the formation of interstrand cross-links, disrupting DNA synthesis and transcription, ultimately resulting in cell death. The nitro group may also contribute to the compound’s reactivity by undergoing reduction to form reactive intermediates.

Comparison with Similar Compounds

N-((Bis(2-chloroethyl)amino)methyl)-3-nitrobenzamide can be compared with other nitrogen mustard compounds such as melphalan and chlorambucil. These compounds share similar alkylating properties but differ in their specific chemical structures and reactivity. For example:

    Melphalan: Contains a phenylalanine moiety, making it more selective for certain types of cancer cells.

    Chlorambucil: Has a butyric acid side chain, which affects its pharmacokinetics and toxicity profile.

Similar Compounds

  • Melphalan
  • Chlorambucil
  • Cyclophosphamide
  • Ifosfamide

These compounds are all nitrogen mustards with varying structures and applications, primarily in the treatment of cancer.

Properties

CAS No.

40478-21-5

Molecular Formula

C12H15Cl2N3O3

Molecular Weight

320.17 g/mol

IUPAC Name

N-[bis(2-chloroethyl)aminomethyl]-3-nitrobenzamide

InChI

InChI=1S/C12H15Cl2N3O3/c13-4-6-16(7-5-14)9-15-12(18)10-2-1-3-11(8-10)17(19)20/h1-3,8H,4-7,9H2,(H,15,18)

InChI Key

FOORLMPKLAVLTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCN(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.